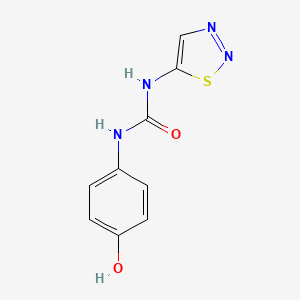![molecular formula C11H20ClNO6 B586393 [3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride CAS No. 821794-54-1](/img/structure/B586393.png)
[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride is a biochemical compound with the molecular formula C11H20ClNO6 and a molecular weight of 297.73 . It is a derivative of carnitine, a compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is used primarily in scientific research, particularly in the fields of biochemistry and metabolomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylmalonyl DL-Carnitine Chloride involves the esterification of methylmalonic acid with DL-carnitine. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of Methylmalonyl DL-Carnitine Chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as distillation and recrystallization .
化学反应分析
Types of Reactions
Methylmalonyl DL-Carnitine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carnitine derivatives.
科学研究应用
Methylmalonyl DL-Carnitine Chloride is widely used in scientific research due to its role in metabolic pathways. Some key applications include:
作用机制
The mechanism of action of Methylmalonyl DL-Carnitine Chloride involves its role in the transport of fatty acids into the mitochondria. It facilitates the conversion of fatty acids into acyl-carnitine derivatives, which are then transported across the mitochondrial membrane. This process is crucial for the β-oxidation of fatty acids, leading to the production of energy in the form of adenosine triphosphate (ATP) .
相似化合物的比较
Similar Compounds
Acetyl-L-Carnitine: Another carnitine derivative involved in fatty acid metabolism.
Propionyl-L-Carnitine: Similar in structure but with a propionyl group instead of a methylmalonyl group.
L-Carnitine: The parent compound involved in the transport of fatty acids.
Uniqueness
Methylmalonyl DL-Carnitine Chloride is unique due to its specific role in the metabolism of methylmalonic acid. Unlike other carnitine derivatives, it is specifically involved in the transport and metabolism of methylmalonyl-CoA, a key intermediate in the catabolism of certain amino acids and fatty acids .
属性
IUPAC Name |
[3-carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6.ClH/c1-7(10(15)16)11(17)18-8(5-9(13)14)6-12(2,3)4;/h7-8H,5-6H2,1-4H3,(H-,13,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKNVUCBFQXAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858060 |
Source


|
| Record name | 3-Carboxy-2-[(2-carboxypropanoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821794-54-1 |
Source


|
| Record name | 3-Carboxy-2-[(2-carboxypropanoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

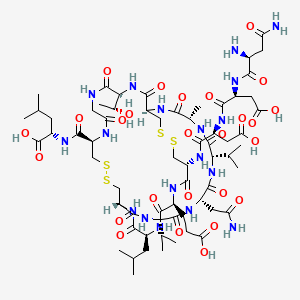
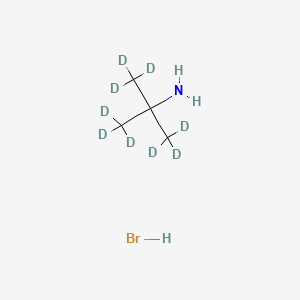
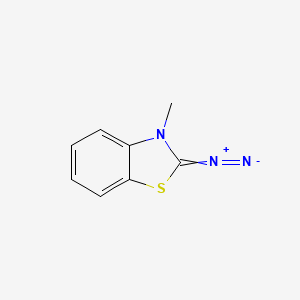
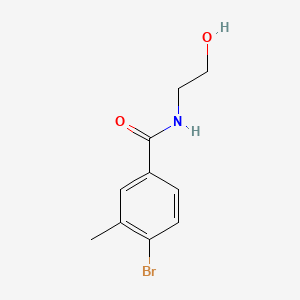
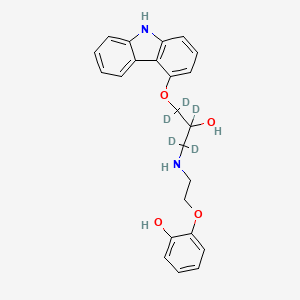
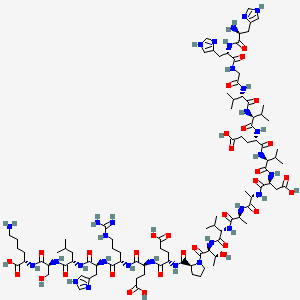
![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)
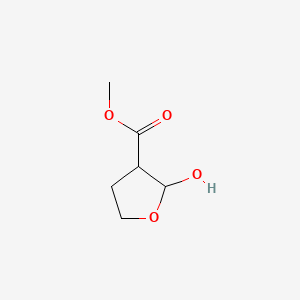
![2,2'-[Oxybis(2,1-ethanediylimino)]bis-ethanol](/img/structure/B586330.png)
